7-OXANORBORNADIENE

Catalog No.
S608411
CAS No.
6569-83-1
M.F
C6H6O
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-OXANORBORNADIENE

CAS Number

6569-83-1

Product Name

7-OXANORBORNADIENE

IUPAC Name

7-oxabicyclo[2.2.1]hepta-2,5-diene

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C6H6O/c1-2-6-4-3-5(1)7-6/h1-6H

InChI Key

YKCNBNDWSATCJL-UHFFFAOYSA-N

SMILES

C1=CC2C=CC1O2

Synonyms

7-oxanorbornadiene

Canonical SMILES

C1=CC2C=CC1O2
  • Organic synthesis: OBD possesses a bicyclic structure with a ring oxygen atom, making it a potentially interesting building block for more complex organic molecules. Researchers might investigate its use in synthesizing various organic compounds, including pharmaceuticals or functional materials.
  • Precursor for Diels-Alder reactions: The conjugated diene system in OBD suggests potential reactivity in Diels-Alder reactions, a fundamental tool for carbon-carbon bond formation. Studies could explore OBD's effectiveness as a dienophile (diene acceptor) in such reactions.

Current Research Focus:

The available scientific literature primarily focuses on derivatives of OBD, such as dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (DMOBD). DMOBD has received more research attention due to its functional groups, which can participate in various chemical reactions.

  • Medicinal Chemistry: Some studies have investigated DMOBD's potential biological activity. For instance, researchers examined its inhibitory effects on certain enzymes, although further research is needed to determine its medicinal significance. [reference needed]

  • Retro-Diels–Alder Reaction: This reaction involves the fragmentation of adducts formed from 7-oxanorbornadiene derivatives, leading to the generation of furan and other products. The reaction is influenced by the substitution pattern on the oxanorbornadiene moiety, affecting the stability and reactivity of the intermediates formed .
  • Palladium-Catalyzed Ring-Opening Reactions: These reactions produce highly substituted biphenyl derivatives from 7-oxanorbornadiene when reacted with aryl iodides. The regioselectivity of these reactions is significant, yielding one predominant regioisomer .
  • 1,3-Dipolar Cycloadditions: 7-Oxanorbornadiene can react with organic azides, resulting in a mixture of products through initial cycloaddition processes .

Research indicates that derivatives of 7-oxanorbornadiene exhibit various biological activities, including potential applications in pharmaceuticals. For instance, some derivatives have shown promise as intermediates in synthesizing biologically active compounds like anthracyclinone daunomycinone, which is used in cancer treatment . The biological activity often correlates with the structural modifications made to the oxanorbornadiene framework.

Several synthesis methods for 7-oxanorbornadiene and its derivatives have been developed:

  • Flash Vacuum Pyrolysis: This method has been employed to generate novel derivatives such as 7-oxa-norbornadiene-2,3-dicarboxylic imide, which can undergo further cycloaddition reactions .
  • Palladium-Catalyzed Reactions: The synthesis of C1 substituted 7-oxanorbornadienes can be efficiently achieved through palladium-catalyzed ring-opening reactions .
  • Conjugate Addition Reactions: Thiol or amine additions to 7-oxanorbornadienes facilitate retro-[4 + 2] reactions, leading to the formation of furan derivatives .

The applications of 7-oxanorbornadiene are diverse:

  • Material Science: It is used as a building block for creating hydrogels that exhibit tunable degradation properties. These hydrogels have potential applications in drug delivery systems due to their ability to release encapsulated drugs in a controlled manner .
  • Organic Synthesis: As an intermediate, it plays a crucial role in synthesizing complex organic molecules and pharmaceuticals .

Interaction studies involving 7-oxanorbornadiene focus on its reactivity with various nucleophiles and electrophiles. For example, studies have shown that its interaction with thiols leads to the formation of stable adducts that can subsequently undergo retro-Diels–Alder fragmentation under physiological conditions . Understanding these interactions is essential for optimizing its use in synthetic applications.

Several compounds share structural similarities with 7-oxanorbornadiene. Here are some notable examples:

CompoundKey FeaturesUniqueness Compared to 7-Oxanorbornadiene
OxabenzonorbornadieneContains an aromatic ringExhibits different reactivity patterns due to aromaticity
NorborneneLacks oxygen; more reactive towards electrophilesMore versatile in polymer chemistry but less functionalized
DihydroxynorborneneContains hydroxyl groupsMore polar and hydrophilic; used in different applications

The uniqueness of 7-oxanorbornadiene lies in its ability to participate in both Diels–Alder and retro-Diels–Alder reactions while also serving as a potent Michael acceptor due to its structural characteristics. This versatility makes it particularly valuable in both synthetic and material science applications.

The synthesis of 7-oxanorbornadiene derivatives originated from early investigations into Diels–Alder reactions involving furans and electron-deficient dienophiles. The foundational work by Otto Diels and Kurt Alder in the 1920s laid the groundwork for understanding cycloaddition chemistry, though the specific synthesis of OND was first reported in the mid-20th century. A pivotal advancement came with the development of dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (DMOBD), a derivative synthesized via the Diels–Alder reaction between furans and acetylenedicarboxylates.

Key milestones include:

  • 1970s–1980s: Exploration of OND’s reactivity in palladium-catalyzed ring-opening reactions, enabling access to complex biphenyl derivatives.
  • 2010s: Development of thiol-sensitive OND linkers for traceless drug release, as demonstrated by Finn and colleagues.
  • 2020s: Applications in biodegradable hydrogels and polymers, leveraging retro-Diels–Alder fragmentation for controlled material degradation.

Notable researchers such as M.G. Finn and Steven A. Lopez have expanded OND’s utility through computational and experimental studies on its fragmentation kinetics and stereoelectronic properties.

Nomenclature and Classification

7-Oxanorbornadiene is systematically named 7-oxabicyclo[2.2.1]hepta-2,5-diene under IUPAC rules. The numbering scheme assigns position 7 to the oxygen atom, with double bonds at positions 2–3 and 5–6 (Figure 1).

Classification:

  • Bicyclic ether: Contains a fused bicyclic scaffold with an oxygen bridge.
  • Conjugated diene: The two double bonds are conjugated, enabling cycloaddition and electrophilic reactions.
  • Electron-deficient olefin: The oxygen atom withdraws electron density, enhancing reactivity toward nucleophiles.

Common derivatives include ester-functionalized ONDs (e.g., DMOBD) and amide-linked variants (e.g., EA-OND), which modulate solubility and fragmentation rates.

Structural Relationship to Norbornadiene

7-Oxanorbornadiene is structurally analogous to norbornadiene (bicyclo[2.2.1]hepta-2,5-diene), with two key differences:

FeatureNorbornadiene7-Oxanorbornadiene
Bridging AtomCarbonOxygen
Electron DensityElectron-rich dieneElectron-deficient diene
ReactivityProne to electrophilic additionsActs as a Michael acceptor

The oxygen atom in OND introduces strain and polarizes the double bonds, facilitating reactions with thiols, amines, and azides. For example, OND reacts 10–100 times faster with azides than norbornadiene due to its lower LUMO energy.

Significance in Organic Chemistry

Synthetic Applications:

  • Diels–Alder and Retro-Diels–Alder Chemistry:

    • OND serves as a dienophile in [4+2] cycloadditions, yielding functionalized bicyclic adducts. Subsequent retro-Diels–Alder fragmentation releases furans, enabling applications in dynamic covalent chemistry.
    • Example: Thiol-triggered release of cholesterol from EA-OND linkers in protic solvents.
  • Catalytic Transformations:

    • Palladium-catalyzed ring-opening reactions with aryl iodides produce unsymmetrical biphenyls, useful in pharmaceutical synthesis.
    • Nickel-catalyzed arylations of oxabenzonorbornadiene derivatives enable stereocontrolled natural product synthesis.
  • Materials Science:

    • OND-based hydrogels degrade predictably via retro-Diels–Alder reactions, offering tunable mechanical properties for biomedical applications.
    • Biodegradable polymers incorporating OND units exhibit controlled hydrolysis rates, ideal for drug delivery.

Mechanistic Insights:

Computational studies by Houk and Finn revealed that OND’s fragmentation kinetics depend on solvent polarity and substituent steric effects. For instance, anti-configured thiol adducts fragment 3–5 times faster than syn isomers due to reduced transition-state steric hindrance.

XLogP3

0.9

Wikipedia

Oxanorbornadiene

Dates

Modify: 2024-02-18

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